molecular formula C22H21N3O3 B11363825 3-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

3-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11363825
M. Wt: 375.4 g/mol
InChI Key: PYYMMFAHUNCKID-UHFFFAOYSA-N
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Description

3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a nitro group, a pyridine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of a benzamide precursor followed by the introduction of the pyridine and isopropylphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and aromatic rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the nitro and isopropylphenyl groups, making it less reactive in certain chemical reactions.

    3-NITROBENZAMIDE: Contains the nitro group but lacks the pyridine and isopropylphenyl groups, resulting in different chemical and biological properties.

    N-{[4-(PROPAN-2-YL)PHENYL]METHYL}BENZAMIDE:

Uniqueness

3-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, pyridine ring, and isopropylphenyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-nitro-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21N3O3/c1-16(2)18-11-9-17(10-12-18)15-24(21-8-3-4-13-23-21)22(26)19-6-5-7-20(14-19)25(27)28/h3-14,16H,15H2,1-2H3

InChI Key

PYYMMFAHUNCKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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